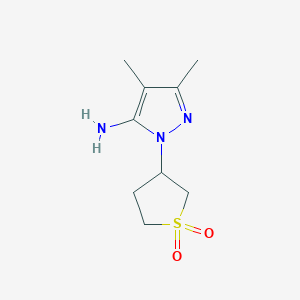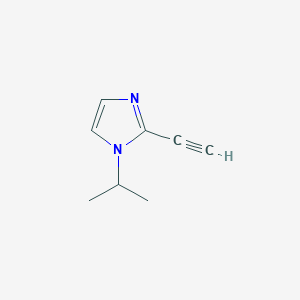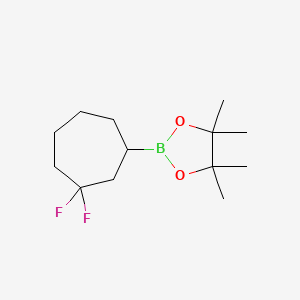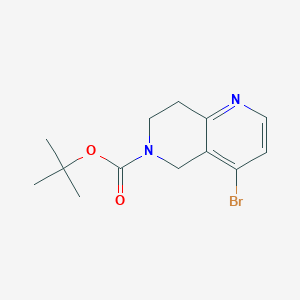
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione is an organic compound with a unique structure that includes a cyclopropyl group and two methoxy groups
Métodos De Preparación
The synthesis of 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with dimethyl carbonate under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The cyclopropyl group and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparación Con Compuestos Similares
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione can be compared with similar compounds such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their functional groups and reactivity.
Dimethoxy derivatives: Compounds with methoxy groups exhibit similar chemical behavior but may vary in their biological activities.
Methylbutane derivatives: These compounds have a similar carbon backbone but differ in their substituents and overall properties.
The uniqueness of this compound lies in its combination of cyclopropyl and methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C10H16O4/c1-6(8(11)7-4-5-7)9(12)10(13-2)14-3/h6-7,10H,4-5H2,1-3H3 |
Clave InChI |
AQVDMULPOQSWSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1CC1)C(=O)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


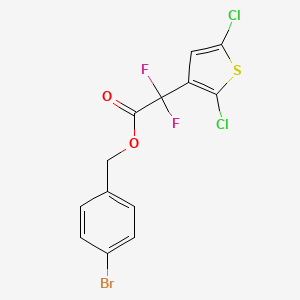
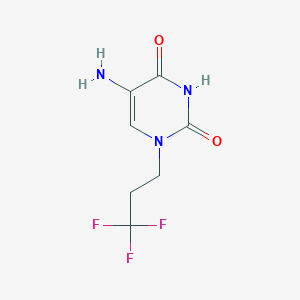

![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)


![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
